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molecular formula C12H16O3 B8702670 Methyl 2-ethyl-4-methoxy-3-methylbenzoate

Methyl 2-ethyl-4-methoxy-3-methylbenzoate

Cat. No. B8702670
M. Wt: 208.25 g/mol
InChI Key: UVEQPVDBXNKWGO-UHFFFAOYSA-N
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Patent
US08377975B2

Procedure details

2.0 g of methyl 2-ethyl-4-methoxy-3-methylbenzoate are dissolved in 50 ml of DCM in a 100 ml round-bottomed flask, and BBr3 is carefully added dropwise at 0° C. The mixture is left to stir at RT for 4 hours. The solvent is distilled off in vacuo, methanol is carefully added to the residue at 0° C., and the mixture is evaporated again in a rotary evaporator. This operation is repeated a further twice, giving 1.88 g of methyl 2-ethyl-4-hydroxy-3-methylbenzoate as oil, which is employed for the next step without further purification; MS-FAB (M+H+)=195,2; Rf (polar method): 1.96 min.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:12]([CH3:13])=[C:11]([O:14]C)[CH:10]=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6])[CH3:2].B(Br)(Br)Br>C(Cl)Cl>[CH2:1]([C:3]1[C:12]([CH3:13])=[C:11]([OH:14])[CH:10]=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6])[CH3:2]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)C1=C(C(=O)OC)C=CC(=C1C)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at RT for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The mixture is left
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off in vacuo, methanol
ADDITION
Type
ADDITION
Details
is carefully added to the residue at 0° C.
CUSTOM
Type
CUSTOM
Details
the mixture is evaporated again in a rotary evaporator

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)C1=C(C(=O)OC)C=CC(=C1C)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.88 g
YIELD: CALCULATEDPERCENTYIELD 100.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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